molecular formula C8H7ClF3NO B11730966 O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine

O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine

Cat. No.: B11730966
M. Wt: 225.59 g/mol
InChI Key: DHOIPUCWYNFNTQ-UHFFFAOYSA-N
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Description

O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine is a chemical compound with significant interest in various scientific fields. It features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials . This compound’s unique structure makes it a valuable subject for research and application in multiple domains.

Preparation Methods

The synthesis of O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzyl chloride with hydroxylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine include:

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

O-[[3-chloro-4-(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C8H7ClF3NO/c9-7-3-5(4-14-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2

InChI Key

DHOIPUCWYNFNTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CON)Cl)C(F)(F)F

Origin of Product

United States

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